molecular formula C16H20N2O B2740209 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine CAS No. 866155-28-4

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B2740209
CAS No.: 866155-28-4
M. Wt: 256.349
InChI Key: OWKBYHSZYFTGNO-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine ( 866155-28-4) is a di-substituted amine compound of interest in medicinal chemistry and pharmaceutical research as an advanced building block or intermediate. With a molecular formula of C16H20N2O and a molecular weight of 256.35 g/mol, this compound features a phenoxy ether backbone and a pyridinylmethylamine moiety . Its structure, which incorporates both oxygen and nitrogen heteroatoms, makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of potential drug candidates. Suppliers indicate that this product is shipped with cold-chain transportation to ensure stability . As a research chemical, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all laboratory chemicals with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-14-3-5-16(6-4-14)19-12-11-18-13-15-7-9-17-10-8-15/h3-10,18H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKBYHSZYFTGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The secondary amine group undergoes alkylation and acylation reactions. In BCl₃-mediated conditions (commonly used for C–N bond formation), this compound reacts with electrophiles such as alkyl halides or acyl chlorides .

Example reaction with acetyl chloride :
2-(4-Ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine + CH₃COCl →
N-Acetyl derivative + HCl

Key conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Catalyst: BCl₃ (1.0 M in DCM)

Electrophile Product Yield
Acetyl chlorideAcetylated82%
Benzyl bromideBenzylated75%

Ether Cleavage Reactions

The ethylphenoxy ether linkage is susceptible to cleavage under acidic or reductive conditions:

Acidic Cleavage

Treatment with HBr (48%) at reflux yields 4-ethylphenol and a bromoethane side product:
Compound+HBr4-Ethylphenol+CH2CH2Br+Pyridine-4-methanamine\text{Compound} + \text{HBr} \rightarrow 4\text{-Ethylphenol} + \text{CH}_2\text{CH}_2\text{Br} + \text{Pyridine-4-methanamine}

Reductive Cleavage

Using LiAlH₄ in THF cleaves the ether bond, producing ethanol and a deoxygenated amine derivative:
Compound+LiAlH4CH2CH2OH+Reduced Amine Product\text{Compound} + \text{LiAlH}_4 \rightarrow \text{CH}_2\text{CH}_2\text{OH} + \text{Reduced Amine Product}

Pyridine Ring Functionalization

The pyridin-4-ylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the pyridine ring’s meta positions :
Conditions :

  • Temperature: 50°C

  • Time: 4 hours
    Outcome : Nitro derivatives form with 68% yield .

Coordination with Metal Ions

The pyridine nitrogen lone pair binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes :
Compound+Cu(NO3)2[Cu(L)2]2+\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2]^{2+}
Applications : Catalytic activity in oxidation reactions .

Amine Oxidation

Treatment with KMnO₄ oxidizes the secondary amine to a nitroxide radical:
R2NHKMnO4R2NO\text{R}_2\text{NH} \xrightarrow{\text{KMnO}_4} \text{R}_2\text{NO}^\bullet
Conditions : Aqueous acidic medium, 60°C.

Reductive Amination

The amine reacts with aldehydes/ketones under H₂/Pd-C to form tertiary amines :
Compound+RCHOH2/Pd-CRCH2N\text{Compound} + \text{RCHO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{RCH}_2\text{N}
Yield : 70–85% .

Cross-Coupling Reactions

The aromatic rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki Coupling

Using Pd(PPh₃)₄, the ethylphenoxy group couples with aryl boronic acids :
Compound+ArB(OH)2Biaryl Product\text{Compound} + \text{ArB(OH)}_2 \rightarrow \text{Biaryl Product}
Conditions : DME/H₂O, 80°C, 12 hours .

Buchwald-Hartwig Amination

The pyridine ring facilitates C–N bond formation with aryl halides :
Compound+ArXArylated Pyridine Derivative\text{Compound} + \text{ArX} \rightarrow \text{Arylated Pyridine Derivative}
Catalyst : Pd₂(dba)₃/XPhos .

Acid-Base Reactions

The pyridine nitrogen (pKa ≈ 3.5) and amine (pKa ≈ 10.2) enable pH-dependent behavior:

  • Protonation : Forms water-soluble salts in acidic media (e.g., HCl) .

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to free the amine.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–O bond in the ethylphenoxy group, generating phenoxy radicals:
CompoundhνPhenoxy Radical+Ethyl Radical\text{Compound} \xrightarrow{h\nu} \text{Phenoxy Radical} + \text{Ethyl Radical}
Applications : Radical polymerization initiator.

Bioconjugation

The amine group reacts with NHS esters or isothiocyanates for protein-labeling applications :
Compound+NHS-EsterAmide-Linked Bioconjugate\text{Compound} + \text{NHS-Ester} \rightarrow \text{Amide-Linked Bioconjugate}
Yield : >90% under physiological pH .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

  • Enzyme Inhibition Studies : The compound can be utilized in biological research to study enzyme inhibition or receptor binding. Its structural characteristics make it a suitable candidate for exploring interactions with biological targets, such as enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine may exhibit antimicrobial activity, particularly against gram-negative bacteria. This potential opens avenues for its use in developing new antimicrobial agents.

Industry

  • Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials that require specific properties. Its versatility allows it to be tailored for various industrial applications, enhancing the performance of end products.

Target and Mode of Action

While the primary targets of this compound are not fully elucidated, it is believed to interact with specific bacterial metabolic pathways, potentially inhibiting their growth. The efficacy and stability of this compound can be influenced by environmental factors, which may affect its action against microbial strains.

Biochemical Pathways

The compound's suggested antimicrobial properties indicate that it may interfere with bacterial metabolic processes, providing a basis for further investigation into its mechanism of action against pathogens.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various compounds similar to this compound, focusing on their efficacy against gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity, suggesting that modifications to the ethylphenoxy or pyridinylmethyl groups could enhance effectiveness .

Case Study 2: Enzyme Inhibition

Research exploring enzyme inhibition highlighted how derivatives of this compound could serve as valuable tools for understanding enzyme kinetics and mechanisms. Specific derivatives were tested against known enzyme targets, revealing promising inhibition profiles that warrant further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The ethylphenoxy and pyridinylmethyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Substituent Variations in Phenethylamine Derivatives

Compound Name Substituents Key Structural Differences Potential Biological Implications Reference
2-(4-Ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine - 4-Ethylphenoxy (electron-donating)
- Pyridin-4-ylmethyl (aromatic, basic)
Reference compound Possible CNS activity due to aromatic amines
2-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine - 4-Methoxyphenyl (electron-donating)
- Pyridin-4-ylmethyl
Methoxy instead of ethylphenoxy Altered lipophilicity and metabolism
25I-NBOMe - 4-Iodo-2,5-dimethoxyphenyl
- N-(2-methoxybenzyl)
Halogen and methoxybenzyl substituents High 5-HT₂A receptor affinity (hallucinogenic)
N-Methyl 4-Methoxyphenethylamine - 4-Methoxyphenyl
- N-Methyl
Simpler structure, lacks pyridinyl and phenoxy Reduced receptor selectivity

Analysis :

  • Electron-donating vs.
  • Pyridinylmethyl vs. benzyl groups : The pyridine ring introduces basicity and hydrogen-bonding capability, contrasting with the methoxybenzyl group in NBOMe compounds, which is critical for serotonin receptor binding .

Physicochemical Properties

Property This compound 2-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine N-Methyl 4-Methoxyphenethylamine
Molecular weight ~256.34 g/mol ~242.30 g/mol ~165.23 g/mol
LogP (estimated) ~2.5 ~2.1 ~1.8
Hydrogen-bond acceptors 3 (amine, ether, pyridine) 3 (amine, ether, pyridine) 2 (amine, ether)

Key observations :

  • Higher lipophilicity (LogP) in the target compound compared to methoxy analogs may enhance tissue distribution.

Biological Activity

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylphenoxy group and a pyridinylmethyl moiety, which contribute to its biological interactions. Its chemical formula is C16_{16}H20_{20}N2_2O, with a molecular weight of 270.34 g/mol.

The precise biological targets of this compound are not fully elucidated. However, it has been suggested that the compound exhibits antimicrobial properties , particularly against gram-negative bacteria. The presence of iodine and nitro substituents in related compounds enhances their antimicrobial efficacy by disrupting bacterial metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntimicrobialPotential inhibition of growth in certain bacteria and fungi.
Enzyme InhibitionMay act on specific enzymes due to structural features.
Receptor BindingPossible interaction with various receptors.

Antimicrobial Efficacy

Research indicates that compounds with similar structures demonstrate significant antimicrobial activity. For example, studies have shown that derivatives with iodine substituents have enhanced activity against specific bacterial strains.

Enzyme Interaction Studies

In vitro studies have suggested that this compound may inhibit certain enzymes involved in bacterial metabolism, although specific enzyme targets remain to be identified. This inhibition could lead to disrupted metabolic processes in bacteria, enhancing the compound's potential as an antibacterial agent .

Comparative Studies

Comparative analysis with structurally similar compounds has revealed variations in biological activity based on slight modifications in chemical structure. For instance:

Compound Modification Activity
2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamineMethyl group instead of ethylDifferent antimicrobial properties.
2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamineNitrogen position alterationPotentially altered binding affinity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves a two-step process:

Condensation : Reacting 4-ethylphenol with chloroethylamine to form 2-(4-ethylphenoxy)ethylamine.

Substitution : Introducing the pyridin-4-ylmethyl group via reductive amination or nucleophilic substitution using 4-pyridinecarboxaldehyde and a reducing agent (e.g., NaBH₃CN).
Characterization : Intermediates are validated by 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS (to confirm molecular ion peaks). Final product purity is assessed via HPLC (≥95%) .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₀N₂O₂).
  • Elemental Analysis : Validates carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What safety precautions are recommended during handling due to limited toxicological data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
  • Temperature Control : Maintain 75–85°C during condensation to minimize side reactions (e.g., oxidation of the pyridine ring) .
  • Catalyst Use : Add molecular sieves to absorb water in reductive amination steps, improving imine intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer :

  • Dose-Response Studies : Perform EC₅₀/IC₅₀ assays across a broad concentration range (e.g., 1 nM–100 µM).
  • Receptor Profiling : Use radioligand binding assays (e.g., 3H^3H-labeled antagonists) to confirm target specificity.
  • Computational Modeling : Dock the compound into receptor structures (e.g., GPCRs) to predict binding modes and compare with experimental data .

Q. How does the 4-ethylphenoxy moiety influence the compound’s physicochemical properties and bioavailability?

  • Methodological Answer :

  • LogP Analysis : The ethyl group increases lipophilicity (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the ethyl group.
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Q. What advanced spectroscopic methods elucidate structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 2D-NMR : NOESY or HSQC confirms spatial proximity of the pyridin-4-ylmethyl and ethylphenoxy groups.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms.
  • IR Spectroscopy : Identifies characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Standardization : Use certified reference materials (CRMs) for calibration.
  • Environmental Controls : Repeat experiments under controlled humidity/temperature (e.g., 25°C, 40% RH).
  • Peer Validation : Share raw data (e.g., NMR FIDs) with collaborators to confirm reproducibility .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₆H₂₀N₂O₂
Molecular Weight272.34 g/mol
HPLC Retention Time8.2 min (C18, 70:30 MeOH:H₂O)
LogP (Experimental)2.8 ± 0.3
CYP3A4 Inhibition (IC₅₀)>50 µM

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